molecular formula C23H21N3O3 B4586355 3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one

3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B4586355
M. Wt: 387.4 g/mol
InChI Key: UMNISAVNEIZKQN-UHFFFAOYSA-N
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Description

3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core, a pyrrole ring, and a methoxyphenyl group, making it a unique and potentially valuable molecule for various scientific applications.

Scientific Research Applications

3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Electrophiles: Such as halogens (Cl2, Br2) or nitro groups (NO2).

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydroquinazolinones and related compounds.

    Substitution Products: Halogenated or nitrated derivatives of the pyrrole ring.

Mechanism of Action

The mechanism of action of 3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-[2-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-11-20(16(2)26(15)17-7-6-8-18(12-17)29-3)22(27)13-25-14-24-21-10-5-4-9-19(21)23(25)28/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNISAVNEIZKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one
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3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one
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3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one
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3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one
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3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one
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3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.